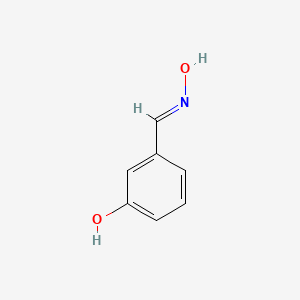

3-Hydroxybenzaldehyde oxime

Description

Overview of Aldoxime Chemistry in Contemporary Organic Synthesis

Aldoximes, a class of organic compounds characterized by the functional group RCH=NOH, are pivotal in modern organic synthesis. numberanalytics.comwikipedia.org Their versatility stems from their role as key intermediates in the creation of a wide array of more complex molecules, including nitriles, amides, amines, and various heterocyclic compounds. numberanalytics.comresearchgate.netrsc.org The formation of aldoximes typically occurs through the condensation reaction of an aldehyde with hydroxylamine (B1172632). wikipedia.orgbyjus.com This reaction is not only a fundamental transformation but also serves as a method for the protection, purification, and characterization of carbonyl compounds. researchgate.net

The significance of aldoximes is further underscored by their participation in a variety of chemical transformations. smolecule.com For instance, they can undergo dehydration to yield nitriles or be reduced to form primary and secondary amines. wikipedia.orgwikipedia.org A noteworthy reaction is the Beckmann rearrangement, where aldoximes are converted into amides, a transformation of great importance in the synthesis of pharmaceuticals and other biologically active compounds. rsc.orgwikipedia.org The ease with which the oxime functional group can be converted into other functionalities makes aldoximes indispensable tools for synthetic chemists. numberanalytics.com

Contextualizing 3-Hydroxybenzaldehyde (B18108) Oxime within the Benzaldehyde (B42025) Oxime Class

3-Hydroxybenzaldehyde oxime, with the chemical formula C₇H₇NO₂, is a specific member of the benzaldehyde oxime family. scbt.com Benzaldehyde oximes are aldoximes where the R group is a phenyl ring. wikipedia.org The defining feature of this compound is the presence of a hydroxyl (-OH) group at the meta-position (position 3) of the benzene (B151609) ring. smolecule.com This structural feature distinguishes it from other isomers such as 2-hydroxybenzaldehyde oxime (salicylaldoxime) and 4-hydroxybenzaldehyde (B117250) oxime. nist.govresearchgate.net

The position of the hydroxyl group on the aromatic ring significantly influences the compound's chemical and physical properties. This is due to electronic effects (both inductive and resonance) and the potential for intramolecular and intermolecular hydrogen bonding. For instance, the hydroxyl group in this compound can act as a hydrogen bond donor, which can affect its reactivity and interactions with other molecules, including metal ions. core.ac.uk This ability to form complexes has led to its investigation in coordination chemistry. smolecule.com

The synthesis of this compound is typically achieved through the reaction of 3-hydroxybenzaldehyde with hydroxylamine. evitachem.comniscpr.res.in This reaction proceeds via a nucleophilic addition of the hydroxylamine to the carbonyl group of the aldehyde, followed by the elimination of a water molecule to form the oxime. evitachem.com

Historical Development and Evolution of Research on Phenolic Aldoximes

The study of oximes dates back to the 19th century, with the first synthesis of an oxime being a significant milestone in the development of organic chemistry. numberanalytics.comwikipedia.org The term "oxime" itself is a portmanteau of "oxygen" and "imine," reflecting its chemical nature. wikipedia.org Early research focused on the fundamental synthesis and characterization of these compounds.

Phenolic oximes, a subgroup of aldoximes that includes this compound, have garnered considerable attention over the years. A landmark in the application of oximes was the use of dimethylglyoxime (B607122) for the gravimetric determination of nickel(II). researchgate.netresearchgate.net This highlighted the potential of oximes as ligands for metal ions. Salicylaldoxime (B1680748), another prominent phenolic oxime, has a long history as a chelator for a wide variety of metal ions and is used in hydrometallurgy. researchgate.net

Research into phenolic oximes has evolved to explore the effect of substituents on their properties. core.ac.uk For example, studies on 3-substituted-2-hydroxybenzaldehyde oximes have shown that the nature of the substituent can alter the reagent's strength in metal extraction by orders of magnitude. core.ac.uk This has spurred rational ligand design to fine-tune the properties of these compounds for specific applications, such as the development of reagents for metal salt transport. core.ac.uk The investigation into the coordination chemistry of phenolic oximes continues to be an active area of research, with applications in catalysis and materials science. smolecule.comresearchgate.net

Data Tables

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₇H₇NO₂ | scbt.com |

| CAS Number | 22241-18-5 | scbt.com |

| Molecular Weight | 137.14 g/mol | scbt.com |

| Appearance | Crystalline solid | evitachem.com |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks | Reference |

|---|---|---|

| Infrared (IR) | 3377, 3021, 1619, 1578, 1492, 1264, 992 cm⁻¹ | niscpr.res.in |

Structure

3D Structure

Properties

IUPAC Name |

3-[(E)-hydroxyiminomethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-7-3-1-2-6(4-7)5-8-10/h1-5,9-10H/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIEZCGOWIADGFY-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Hydroxybenzaldehyde Oxime

Conventional Condensation Approaches

The most fundamental and widely employed method for synthesizing 3-Hydroxybenzaldehyde (B18108) oxime is the condensation reaction between 3-hydroxybenzaldehyde and a hydroxylamine (B1172632) salt. This nucleophilic addition-elimination reaction is a cornerstone of oxime formation.

The foundational method for producing 3-Hydroxybenzaldehyde oxime involves the reaction of 3-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a mild base. smolecule.com A well-established and high-yielding protocol utilizes sodium acetate (B1210297) as the base to neutralize the HCl released from the hydroxylamine salt, thereby driving the reaction towards the product. chemicalbook.comevitachem.com

A representative laboratory-scale synthesis involves dissolving 3-hydroxybenzaldehyde, hydroxylamine hydrochloride, and sodium acetate in ethanol. chemicalbook.com The mixture is stirred at room temperature for several hours to ensure the reaction goes to completion. chemicalbook.com This straightforward approach has been optimized to achieve yields as high as 96.3%. smolecule.comchemicalbook.comevitachem.com

| Reactant/Reagent | Molar Ratio (relative to Aldehyde) | Role |

|---|---|---|

| 3-Hydroxybenzaldehyde | 1.0 | Starting Material |

| Hydroxylamine Hydrochloride | 1.2 | Oxime-forming Reagent |

| Sodium Acetate | 1.3 | Base (HCl Scavenger) |

The selection of the solvent system is critical for optimizing the synthesis of oximes. Ethanol is a commonly used solvent because it effectively dissolves both the organic aldehyde and the polar hydroxylamine salt. evitachem.com The reaction is typically conducted at room temperature (around 20°C) over a period of approximately 6 hours, which provides a balance between reaction rate and selectivity. chemicalbook.comevitachem.com

In the pursuit of more environmentally friendly and efficient processes, alternative solvent systems have been explored. Research into the synthesis of various aryl oximes has demonstrated that using mineral water, often in a mixture with methanol (B129727), can significantly accelerate the reaction. ias.ac.in The natural mineral content in the water, particularly carbonates and sulphates, is believed to facilitate the reaction, allowing for high yields in much shorter timeframes, sometimes as little as 10 minutes, without the need for a separate catalyst. ias.ac.in This "green chemistry" approach offers an economical and practical alternative to conventional organic solvents. ias.ac.in

| Solvent System | Typical Reaction Time | Key Advantages | Reference |

|---|---|---|---|

| Ethanol | 6 hours | Good solubility for reactants, well-established. | chemicalbook.comevitachem.com |

| Mineral Water / Methanol | ~10 minutes | Rapid reaction, environmentally friendly, economical. | ias.ac.in |

Advanced Synthetic Strategies

Beyond conventional batch synthesis, advanced methodologies are being investigated to improve the production of oximes, focusing on continuous processing and novel catalytic systems.

Continuous flow systems offer significant advantages over batch processes, particularly in terms of heat transfer, mixing efficiency, and safety. smolecule.com While specific applications for this compound are not extensively detailed, protocols for analogous oxime derivatives have been demonstrated using tubular reactors at elevated temperatures (e.g., 120°C) with short residence times of just a few minutes. smolecule.com However, scaling up oxime synthesis in continuous reactors presents challenges, especially during the purification steps. Emulsion formation during liquid-liquid extraction can reduce efficiency, necessitating the implementation of advanced separation techniques like countercurrent extraction or centrifugal contactors to improve phase separation and minimize solvent consumption. evitachem.com

Research into alternative synthetic routes has focused on both different starting materials and novel catalysts. While most syntheses start with 3-hydroxybenzaldehyde, other precursors can be envisioned in multi-step pathways. For instance, the synthesis of the related compound p-hydroxyphenylacetaldehyde oxime has been achieved starting from p-hydroxyphenylacetic acid, which undergoes esterification, reduction to the aldehyde, and subsequent oximation. acs.orgnih.gov

Catalytic advancements provide another avenue for process optimization. A notable alternative to traditional base-mediated condensation involves the use of nanostructured pyrophosphates, such as Na₂CaP₂O₇, under solvent-free microwave irradiation. evitachem.com This heterogeneous catalytic method dramatically reduces reaction times from hours to minutes while maintaining excellent yields (over 90%). evitachem.com The catalyst is believed to activate the hydroxylamine via surface Lewis acid sites, promoting efficient imine formation and subsequent dehydration to the oxime. evitachem.com

Purification and Isolation Techniques

The isolation and purification of this compound are critical steps to obtain a product of high purity. Following the conventional synthesis in ethanol, the standard workup procedure begins with the removal of the solvent under reduced pressure. chemicalbook.com The resulting residue is then subjected to extraction, typically using anhydrous ether. chemicalbook.comevitachem.com The combined organic extracts are washed with a saturated brine solution to remove water-soluble impurities and then dried over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄). chemicalbook.com Finally, the solvent is evaporated to yield the final product, which is often a colorless oil. chemicalbook.comevitachem.com

For larger-scale operations or when higher purity is required, further purification may be necessary. Common by-products can include unreacted aldehyde. evitachem.com Chromatography-free purification can be achieved through crystallization from a suitable solvent mixture, such as ethanol-water, which can yield the oxime with over 99% purity. evitachem.com

Chemical Transformations and Reactivity of 3 Hydroxybenzaldehyde Oxime

Reactions at the Oxime Moiety

The carbon-nitrogen double bond and the hydroxyl group of the oxime moiety are the primary sites for a range of chemical transformations.

The conversion of the oxime group to a primary amine is a fundamental transformation, providing a synthetic route to (3-hydroxyphenyl)methanamine. This reduction involves the cleavage of the N-O bond and the saturation of the C=N double bond. A variety of reducing agents can accomplish this, with the choice of reagent often influencing the reaction conditions and selectivity.

Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation, readily reducing the oxime to the corresponding primary amine. quora.comstackexchange.com The reaction typically proceeds in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). mdma.ch

Sodium borohydride (NaBH₄), a milder reducing agent, is generally ineffective on its own for reducing oximes. scispace.com However, its reactivity can be significantly enhanced by the addition of transition metal salts. Systems such as NaBH₄ combined with copper(II) sulfate (B86663) or zirconium(IV) chloride have been shown to be effective for the reduction of aromatic aldoximes to amines. scispace.comniscpr.res.inshirazu.ac.ir These reactions often proceed under milder conditions than those required for LiAlH₄.

Catalytic hydrogenation is another widely used method. Using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere, the oxime group can be cleanly reduced to the amine. mdpi.comencyclopedia.pub This method is often favored for its operational simplicity and cleaner reaction profiles.

| Reagent/Catalyst | Solvent | Conditions | Product |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether or THF | Reflux | (3-Hydroxyphenyl)methanamine |

| Sodium Borohydride (NaBH₄) / Zirconium(IV) Chloride (ZrCl₄) | Solvent-free or THF | Room Temperature | (3-Hydroxyphenyl)methanamine |

| Sodium Borohydride (NaBH₄) / Copper(II) Sulfate (CuSO₄) | Methanol (B129727) | Reflux | (3-Hydroxyphenyl)methanamine |

| Hydrogen (H₂) / Palladium on Carbon (Pd/C) | Ethanol or Methanol | Room Temperature, H₂ atmosphere | (3-Hydroxyphenyl)methanamine |

The oxime can be viewed as a protected form of the parent aldehyde. Consequently, the regeneration of the carbonyl group from the oxime, a process known as deoximation, is a synthetically useful reaction. This transformation can be achieved through various oxidative or hydrolytic methods.

Oxidative cleavage methods are common and employ a range of reagents. Ozonolysis, for instance, involves treating the oxime with ozone (O₃) followed by a work-up, which effectively cleaves the C=N bond to yield the aldehyde. acs.orgmdpi.comwikipedia.orglibretexts.org Other oxidative reagents include Dess-Martin periodinane (DMP) and 2-iodylbenzoic acid (IBX), which offer mild conditions and high yields for converting oximes back to their corresponding carbonyl compounds. organic-chemistry.orgorganic-chemistry.org Metal-based reagents, such as cupric chloride (CuCl₂), have also been successfully used for this purpose. organic-chemistry.org

Hydrolytic methods, often under acidic conditions, can also regenerate the aldehyde, although this can sometimes require harsh conditions that may not be suitable for sensitive substrates. researchgate.net

| Reagent | Solvent | Conditions | Product |

|---|---|---|---|

| Ozone (O₃), followed by reductive work-up | Methanol/DCM | -78 °C | 3-Hydroxybenzaldehyde (B18108) |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | 3-Hydroxybenzaldehyde |

| 2-Iodylbenzoic Acid (IBX) | Water (with β-cyclodextrin) | Room Temperature | 3-Hydroxybenzaldehyde |

| Cupric Chloride (CuCl₂·2H₂O) | Acetonitrile/Water | Reflux | 3-Hydroxybenzaldehyde |

| N-Bromosaccharin | Acetone/Water | Microwave Irradiation | 3-Hydroxybenzaldehyde |

The hydroxyl group of the oxime moiety can be readily functionalized to form ethers and esters. These derivatives are important in medicinal chemistry and as intermediates in organic synthesis.

Ether Formation (O-Alkylation): O-alkylation is typically achieved by treating the oxime with an alkyl halide in the presence of a base. The base deprotonates the oxime's hydroxyl group, forming an oximate anion that acts as a nucleophile. For example, reaction with various benzyl bromides in the presence of a base like potassium carbonate yields the corresponding O-benzyl oxime ethers.

Ester Formation (O-Acylation): O-acylation can be accomplished using acylating agents such as acyl chlorides or anhydrides. O-acetyl oximes, for instance, can be prepared using acetic anhydride. nih.gov These acetylated oximes have been shown to function as effective directing groups in C-H bond functionalization reactions, highlighting their synthetic utility. nih.gov

Aromatic Ring Transformations

The electronic nature of the aromatic ring in 3-Hydroxybenzaldehyde oxime is influenced by both the hydroxyl group and the oxime group, which affects the outcome of electrophilic aromatic substitution reactions.

In electrophilic aromatic substitution (EAS), the regiochemical outcome is determined by the directing effects of the substituents already present on the ring. In this compound, there are two directing groups: the hydroxyl (-OH) group and the oxime (-CH=NOH) group.

Hydroxyl Group (-OH): The -OH group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. wikipedia.orgyoutube.comquora.com This significantly increases the nucleophilicity of the carbon atoms at positions 2, 4, and 6.

Oxime Group (-CH=NOH): The oxime group is considered a deactivating group and a meta-director. The C=N double bond conjugated with the ring withdraws electron density, making the ring less reactive towards electrophiles. This deactivating effect is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position (position 5 relative to the oxime).

The phenolic hydroxyl group is nucleophilic and can be selectively functionalized in the presence of the oxime group under specific conditions.

Etherification (O-Alkylation): Selective alkylation of the phenolic hydroxyl can be achieved using an alkyl halide and a suitable base. To avoid competing N- and O-alkylation at the oxime moiety, careful selection of reaction conditions is necessary. Methods developed for the chemoselective methylation of phenolic hydroxyls in complex molecules like lignin, which aim to prevent side reactions, can be adapted for this purpose. osti.gov

Esterification (O-Acylation): The phenolic hydroxyl can be acylated to form esters using acyl chlorides or anhydrides. Chemoselective O-acylation in the presence of other nucleophilic groups (like the oxime) can often be achieved under acidic conditions. beilstein-journals.org In an acidic medium, the more basic nitrogen atom of the oxime can be protonated, reducing its nucleophilicity and thereby favoring acylation at the phenolic oxygen.

Rearrangement Reactions Involving the Oxime Group

The oxime functional group in this compound is susceptible to rearrangement reactions, most notably the Beckmann rearrangement. This reaction is a cornerstone in organic synthesis for the transformation of oximes into amides or nitriles. The specific product formed from an aldoxime, such as this compound, is highly dependent on the reaction conditions and the nature of the catalyst employed.

The classical Beckmann rearrangement is often catalyzed by strong acids like sulfuric acid or polyphosphoric acid, which facilitate the migration of the group anti-periplanar to the hydroxyl group on the oxime nitrogen. researchgate.netwikipedia.org For aldoximes, this typically involves the migration of a hydrogen atom, which can lead to the formation of a primary amide after hydrolysis of the intermediate nitrilium ion. However, a competing reaction pathway for aldoximes is dehydration, which results in the formation of a nitrile. masterorganicchemistry.com

Modern synthetic methods have focused on developing milder and more selective conditions for the Beckmann rearrangement, utilizing a variety of reagents and catalysts. These include tosyl chloride, phosphorus pentachloride, and various metal catalysts. researchgate.netwikipedia.org The choice of reagent can significantly influence the outcome, directing the reaction towards either the amide or the nitrile.

Detailed research into the Beckmann rearrangement of substituted benzaldehyde (B42025) oximes has provided insights into the likely behavior of the 3-hydroxy isomer. A study by Lidia De Luca, Giampaolo Giacomelli, and Andrea Porcheddu demonstrated a very mild and efficient procedure for the Beckmann rearrangement of various aldoximes. scispace.com Their work revealed that hydroxy-substituted benzaldehyde oximes undergo facile conversion to their corresponding nitriles under these conditions.

Specifically, the rearrangement of 2-hydroxybenzaldehyde oxime and 4-hydroxybenzaldehyde (B117250) oxime was conducted using a complex formed by 2,4,6-trichloro researchgate.netscispace.comrsc.orgtriazine (TCT) in N,N-dimethylformamide (DMF) at room temperature. scispace.com This method proved to be highly effective, resulting in a quantitative yield of the corresponding hydroxybenzonitriles. scispace.com Given these findings with the ortho and para isomers, it is scientifically reasonable to expect that this compound would react similarly under these conditions to produce 3-hydroxybenzonitrile.

The reaction proceeds via the activation of the oxime's hydroxyl group by the TCT-DMF complex, transforming it into a good leaving group. This is followed by the rearrangement and subsequent elimination to afford the nitrile. This pathway highlights a modern approach that avoids harsh acidic conditions and provides high selectivity for the nitrile product in the case of hydroxy-substituted aromatic aldoximes. scispace.com

The table below summarizes the research findings for the Beckmann rearrangement of hydroxybenzaldehyde oxime isomers using the TCT/DMF system, providing a strong predictive basis for the reactivity of this compound.

Derivatization and Functionalization Strategies of 3 Hydroxybenzaldehyde Oxime

Synthesis of Oxime Esters and Ethers

The hydroxyl group of the oxime moiety (-NOH) is readily functionalized through esterification and etherification reactions, yielding stable derivatives. These reactions are fundamental for modifying the compound's electronic and steric properties.

The synthesis of oxime esters from 3-hydroxybenzaldehyde (B18108) oxime can be effectively achieved through its reaction with various carboxylic acid chlorides. This acylation reaction typically proceeds in the presence of a base, such as triethylamine, which acts as a scavenger for the hydrochloric acid byproduct. figshare.com The reaction involves the nucleophilic attack of the oxime oxygen on the electrophilic carbonyl carbon of the acid chloride.

This methodology allows for the introduction of a wide array of functional groups, from simple alkyl chains to complex aromatic systems, onto the oxime moiety. For instance, a series of oxime esters derived from the related 3-ethoxy-4-hydroxybenzaldehyde (B1662144) oxime were synthesized by reacting the oxime with different acid chlorides in the presence of triethylamine. figshare.com The choice of the acyl chloride is critical in determining the properties of the final product. Studies on related oxime esters have shown that substituents on the aryl ring of the acid chloride, as well as the length of alkyl chains, can significantly influence the biological activity of the resulting molecules. figshare.com

A general scheme for this reaction is the esterification of the oxime with substituted benzoyl chlorides in the presence of a base. researchgate.net

Table 1: Examples of Reagents for Oxime Ester Synthesis This table is illustrative of the types of reagents used in the esterification of hydroxybenzaldehyde oximes, based on common organic synthesis practices.

| Carboxylic Acid Chloride | Base | Solvent |

|---|---|---|

| Benzoyl chloride | Triethylamine | Dichloromethane |

| Acetyl chloride | Pyridine | Tetrahydrofuran |

| 4-Nitrobenzoyl chloride | Triethylamine | Dichloromethane |

Etherification of 3-hydroxybenzaldehyde oxime can occur at either the phenolic hydroxyl group or the oxime hydroxyl group. Selective functionalization can be achieved by carefully choosing the reaction conditions. O-functionalization of the oxime group provides access to a diverse range of O-ether and O-alkenyl ether oxime analogues. evitachem.com

One common method is O-alkylation, which involves reacting the oxime with an alkyl halide (e.g., alkyl bromide or chloride) in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). evitachem.com This reaction follows a Williamson ether synthesis mechanism. Another patented approach involves a Lewis acid-catalyzed reaction (e.g., BF₃·Et₂O) between the oxime and an alkenyl halide in an aprotic solvent to yield O-substituted oximes. evitachem.comgoogle.com

Furthermore, the phenolic hydroxyl group can be etherified. For example, the reaction of 3-hydroxybenzaldehyde with long-chain alkyl bromides, such as 1-bromooctane (B94149) or 1-bromodecane, under Williamson etherification conditions yields the corresponding 3-(alkoxy)benzaldehydes, which can then be converted to their respective oximes. researchgate.net This strategy allows for the introduction of lipophilic chains to the molecule.

Table 2: O-Functionalization Strategies for this compound

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| O-Alkylation | R-X (X=Cl, Br), K₂CO₃, DMF, 60°C | O-Alkyl-3-hydroxybenzaldoxime | evitachem.com |

| Lewis acid catalysis | Alkenyl halide, BF₃·Et₂O, DCM | O-Alkenyl ether oxime | evitachem.com |

Formation of Nitrogen-Containing Heterocyclic Compounds

The oxime functional group is a valuable synthon for the construction of nitrogen-containing heterocycles due to the reactivity of its N-O bond. mdpi.com The cleavage of this bond, often facilitated by transition-metal catalysts or radical mediators, generates reactive nitrogen intermediates that can undergo intramolecular or intermolecular cyclization reactions to form stable heterocyclic rings. mdpi.com

This compound can serve as a precursor for various heterocyclic systems. indiamart.com For example, under redox-neutral conditions, oxime acetates can undergo [3+2] cyclization with ethylenically linked azides, catalyzed by iron, to synthesize functionalized 2H-imidazoles. mdpi.com This reaction involves the cleavage of both the N-O and N-N bonds and the formation of two new C-N bonds. mdpi.com Other transition metals like nickel have been used to catalyze cascade reactions of oxime esters to produce diverse N-heterocycles such as 3,4-dihydro-2H-pyrroles. mdpi.com The specific heterocyclic product is determined by the reaction conditions and the other reactants involved. These synthetic strategies highlight the utility of oximes as versatile nitrogen sources in modern organic synthesis. mdpi.com

Conjugation with Biomolecules and Polymers

The reaction between an aldehyde or ketone and an aminooxy group or a hydrazine (B178648) to form an oxime or hydrazone, respectively, is a widely used bioconjugation strategy. nih.gov This ligation chemistry is valued for its versatility and the stability of the resulting bond under many physiological conditions. nih.gov this compound itself, or its parent aldehyde, can be used in these conjugation schemes.

This compound can be incorporated into polymer chains to create functional materials. A common method is condensation polymerization. For instance, the related p-hydroxybenzaldehyde oxime has been used to synthesize terpolymers by reacting it with formaldehyde (B43269) and various substituted acetophenones in the presence of an acid catalyst. researchgate.net This process creates a cross-linked resin with a backbone containing the oxime derivative.

The resulting polymers can be characterized by a variety of techniques:

Spectroscopy (FTIR, NMR): To confirm the incorporation of the oxime monomer into the polymer structure. For example, ¹H NMR spectroscopy can identify the protons of the aromatic ring, the oxime group, and the methylene (B1212753) bridges formed during polymerization. researchgate.net

Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer chains. researchgate.net

Thermal Analysis (TGA, DSC): To evaluate the thermal stability of the polymer. Thermogravimetric analysis (TGA) of similar oxime-based polymers has shown multi-stage decomposition patterns, indicating initial loss of moisture followed by the breakdown of the polymer backbone at higher temperatures. researchgate.net

These oxime-containing polymers have been investigated for properties such as ion-exchange and chelation of metal ions. researchgate.net

The principles of oxime ligation are frequently applied to conjugate molecules to biomolecules, including lipids, peptides, and sugars. nih.gov To achieve this, one molecule must possess a carbonyl group (aldehyde or ketone) and the other an aminooxy or hydrazine functionality. nih.gov

Derivatives of this compound can be conjugated with fatty acids or molecules containing long alkyl chains. A direct method involves the etherification of the phenolic hydroxyl group of 3-hydroxybenzaldehyde with a long-chain alkyl halide (derived from a fatty alcohol), followed by oximation of the aldehyde group. researchgate.net This approach attaches a lipophilic fatty acid-like tail to the molecule.

Alternatively, a fatty acid could be functionalized with an aminooxy group. This derivative could then react with 3-hydroxybenzaldehyde to form a stable oxime linkage, effectively conjugating the fatty acid moiety to the aromatic core. This strategy is a cornerstone of chemical biology for creating complex molecular architectures. nih.gov

Coordination Chemistry and Ligand Properties of 3 Hydroxybenzaldehyde Oxime

Chelation Behavior of the Oxime and Hydroxy Groups

3-Hydroxybenzaldehyde (B18108) oxime, formed from the reaction of 3-hydroxybenzaldehyde and hydroxylamine (B1172632), possesses two primary functional groups for metal binding: the phenolic hydroxyl (-OH) group and the oxime (-NOH) group. The relative meta-positioning of these groups is a crucial factor that governs the stability and type of chelate rings formed upon complexation with a metal ion.

A common coordination mode for phenolic oximes involves the deprotonation of the acidic phenolic proton, creating a mono-anionic ligand. This ligand can then bind to a metal center in a bidentate fashion through the phenolate oxygen and the oximic nitrogen. In the case of 3-hydroxybenzaldehyde oxime, this bidentate chelation to a single metal center would necessitate the formation of a six-membered chelate ring. Such rings are generally less stable than the five-membered chelate rings formed by the ortho-isomer (2-hydroxybenzaldehyde oxime) due to higher ring strain. Consequently, this mode of chelation is less common.

Instead, the ligand's structure favors other coordination behaviors. It may act as a monodentate donor, coordinating through the oximic nitrogen. More frequently, its geometry makes it an ideal bridging ligand between two different metal centers. In this arrangement, the deprotonated phenolate oxygen binds to one metal ion, while the oxime group coordinates to a second, leading to the formation of polynuclear complexes such as dimers, trimers, or extended coordination polymers. A less common, but possible, binding mode involves the deprotonation of both the phenolic and oximic hydrogens, creating a dianionic ligand that can act as a tridentate bridging ligand, further promoting the assembly of robust polynuclear structures.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a corresponding metal salt in an appropriate solvent, often under reflux. researchgate.net Characterization of the resulting complexes relies on a combination of analytical and spectroscopic techniques, including elemental analysis, molar conductance, magnetic susceptibility measurements, and various spectroscopic methods. researchgate.net

This compound and its derivatives form stable complexes with a variety of divalent transition metal ions. For instance, a Schiff base ligand derived from 3-hydroxybenzaldehyde and p-toluidine has been successfully complexed with Ni(II), Fe(II), Co(II), Mn(II), and Zn(II). researchgate.net The synthesis generally involves refluxing the ligand with the respective metal salt (e.g., sulfate (B86663) or acetate) in a 2:1 ligand-to-metal molar ratio in an ethanol medium. researchgate.net

While detailed structural reports for simple this compound complexes are not as extensive as for its ortho-isomer, the principles of coordination chemistry allow for predictions of their structures :

Copper(II) Complexes : Cu(II) typically forms square-planar or distorted octahedral complexes. With this ligand, polynuclear bridged structures are more likely than discrete mononuclear complexes.

Iron(II/III) Complexes : Iron complexes are commonly octahedral. For example, complexes of iron with a Schiff base derived from 3-hydroxybenzaldehyde and isonicotinic acid hydrazone are suggested to adopt a distorted octahedral geometry.

Nickel(II) Complexes : Ni(II) can adopt square-planar, tetrahedral, or octahedral geometries, depending on the ligand-to-metal ratio and the presence of other co-ligands. researchgate.net

Cobalt(II), Manganese(II), and Zinc(II) Complexes : These ions often form tetrahedral or octahedral complexes. researchgate.net As a d¹⁰ ion, Zn(II) readily forms complexes with the nitrogen and oxygen donor sites without a preference based on ligand-field stabilization energy.

Cadmium(II) Complexes : Although less commonly reported specifically with this compound, Cd(II) is known to form complexes with similar Schiff base ligands, often exhibiting octahedral geometries. ijcrt.org

The stoichiometry of these complexes is frequently found to be in a 1:2 metal-to-ligand ratio, particularly for divalent metal ions. researchgate.netijcrt.org Molar conductance measurements of these complexes in solvents like DMF often indicate a non-electrolytic nature, suggesting that the anions (like chloride or acetate (B1210297) from the metal salt) are not part of the primary coordination sphere.

The coordination geometry is highly dependent on the metal ion's size, charge, electronic configuration, and the stoichiometry of the complex.

Octahedral Geometry : This is a commonly observed coordination environment for many transition metals with oxime-type ligands. The metal-to-ligand ratio is often 1:2, with the remaining coordination sites occupied by solvent molecules or other co-ligands. Derivatives of 3-hydroxybenzaldehyde have been shown to form octahedral complexes with ions such as Co(II), Ni(II), and Mn(II). ijcrt.org

Tetrahedral and Square Planar Geometries : These geometries are also possible, particularly for metals like Zn(II) (tetrahedral) or Ni(II) and Cu(II) (square planar), depending on the specific reaction conditions and ligand field effects.

| Metal Ion | Ligand System | Proposed Stoichiometry (Metal:Ligand) | Proposed Geometry |

|---|---|---|---|

| Ni(II) | Schiff base of 3-hydroxybenzaldehyde and p-toluidine | 1:2 | Octahedral |

| Fe(II) | Schiff base of 3-hydroxybenzaldehyde and p-toluidine | 1:2 | Octahedral |

| Co(II) | Schiff base of 3-hydroxybenzaldehyde and p-toluidine | 1:2 | Octahedral |

| Mn(II) | Schiff base of 3-hydroxybenzaldehyde and p-toluidine | 1:2 | Octahedral |

| Zn(II) | Schiff base of 3-hydroxybenzaldehyde and p-toluidine | 1:2 | Tetrahedral/Octahedral |

| Cu(II) | Schiff base of p-hydroxybenzaldehyde and benzilmonoximehydrazone | 1:2 | Octahedral |

| Cd(II) | Schiff base of p-hydroxybenzaldehyde and benzilmonoximehydrazone | 1:2 | Octahedral |

Spectroscopic Signatures of Complexation

Spectroscopic analysis is fundamental to confirming the formation of metal complexes and elucidating their structure. Comparing the spectra of the free ligand with that of the metal chelate reveals key shifts indicative of coordination.

Infrared (IR) Spectroscopy : In the IR spectrum of the free this compound ligand, characteristic bands for the phenolic O-H, oximic O-H, and C=N groups are observed. Upon complexation, significant changes occur:

The broad band corresponding to the phenolic ν(O-H) stretch, typically seen around 3400 cm⁻¹, often disappears or diminishes, indicating deprotonation and coordination of the phenolic oxygen.

The ν(C=N) stretching frequency (around 1660-1670 cm⁻¹) typically shifts to a lower or higher frequency upon coordination of the azomethine nitrogen to the metal center. This shift confirms the involvement of the oximic nitrogen in chelation.

New non-ligand bands may appear in the far-IR region (typically below 600 cm⁻¹), which can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds.

UV-Visible (UV-Vis) Spectroscopy : The electronic spectra of the complexes provide information about their geometry. The spectra of the free ligand show absorption bands corresponding to π → π* and n → π* transitions. Upon complexation, these bands may shift (either bathochromic or hypsochromic shifts), and new bands may appear in the visible region due to d-d electronic transitions of the metal ion. The position and intensity of these d-d bands are characteristic of the coordination geometry (e.g., octahedral or tetrahedral) and the specific metal ion.

¹H NMR Spectroscopy : In the ¹H NMR spectrum of the free ligand, distinct signals for the phenolic -OH, oximic =N-OH, and aromatic protons are present. Upon complexation with a diamagnetic metal ion like Zn(II) or Cd(II), the signal for the phenolic proton typically disappears, confirming its deprotonation. The chemical shifts of other protons, especially those near the coordination sites, are also altered due to the change in the electronic environment.

| Spectroscopic Technique | Functional Group/Transition | Typical Wavenumber/Shift in Free Ligand | Observed Change Upon Complexation |

|---|---|---|---|

| FT-IR | Phenolic ν(O-H) | ~3400 cm⁻¹ (broad) | Disappearance or significant weakening |

| FT-IR | ν(C=N) of Oxime | ~1660-1670 cm⁻¹ | Shift to lower or higher frequency |

| FT-IR | ν(M-N) / ν(M-O) | N/A | Appearance of new bands in far-IR (~400-600 cm⁻¹) |

| UV-Vis | Ligand π → π* / n → π* | UV region | Bathochromic or hypsochromic shift |

| UV-Vis | d-d transitions | N/A | Appearance of new, weak bands in the visible region |

| ¹H NMR | Phenolic -OH proton | Variable, downfield | Signal disappears (with diamagnetic metals) |

Hydrogen Bonding Motifs in Metal Chelates

Hydrogen bonding plays a significant role in the structure and stability of metal complexes. In the coordination chemistry of the isomeric 2-hydroxybenzaldehyde oxime, a defining feature is the formation of a highly stable, 14-membered pseudomacrocyclic ring in its square-planar metal complexes. This structure is stabilized by a strong intramolecular hydrogen bond between the oximic hydrogen of one ligand and the phenolate oxygen of an adjacent ligand coordinated to the same metal.

However, this specific pseudomacrocyclic motif is sterically impossible for complexes of this compound. The meta-position of the hydroxyl group places it too far from the oxime group of an adjacent ligand in a typical coordination geometry to form the characteristic intramolecular hydrogen bond.

Despite the absence of this specific motif, other forms of hydrogen bonding are significant in the metal chelates of this compound. Intermolecular hydrogen bonds are expected to be a dominant feature, linking multiple complex units. These interactions can involve the oxime's O-H group from one complex unit acting as a hydrogen bond donor to an oxygen or nitrogen atom on a neighboring complex. Such intermolecular hydrogen bonds can lead to the formation of extended one-, two-, or three-dimensional supramolecular networks in the solid state. The strength and nature of this hydrogen bonding can be influenced by the electron density on the metal-bound ligand, which in turn is affected by the oxidation state of the metal center. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (IR, Raman) and Normal Mode Analysis

Vibrational spectroscopy provides a detailed fingerprint of the covalent bonds and functional groups within 3-Hydroxybenzaldehyde (B18108) oxime.

The infrared (IR) and Raman spectra of 3-Hydroxybenzaldehyde oxime are characterized by distinct bands corresponding to the vibrations of its specific functional groups. The O-H stretching vibrations from both the phenolic and oxime moieties are typically observed in the region of 3200-3400 cm⁻¹. elixirpublishers.comresearchgate.net The C=N stretching vibration of the oxime group gives rise to a characteristic band around 1643 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region, while C-H in-plane and out-of-plane bending vibrations appear at lower frequencies. elixirpublishers.com

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching | ~3300 |

| Oxime O-H | Stretching | ~3418 researchgate.net |

| Aromatic C-H | Stretching | 3000 - 3100 elixirpublishers.com |

| C=N (Oxime) | Stretching | ~1643 researchgate.net |

Intermolecular Interactions and Hydrogen Bonding Probes

Vibrational spectroscopy is a powerful tool for probing the extensive hydrogen bonding network in this compound. The parent molecule, 3-Hydroxybenzaldehyde, is known to form infinite chains through intermolecular hydrogen bonds involving the hydroxyl and aldehyde groups. nih.gov A similar, robust hydrogen-bonding network is anticipated for the oxime derivative. The presence of strong intermolecular O-H···N or O-H···O interactions would be evidenced by a significant broadening and red-shifting (a shift to lower wavenumbers) of the O-H stretching bands in the IR spectrum. In studies of related cocrystals, the formation of strong hydrogen bonds has been shown to cause the primary hydroxyl stretching band to disappear, replaced by several broader bands in the 2000–3000 cm⁻¹ range, which is indicative of very strong hydrogen-bonding interactions. rsc.org

Nuclear Magnetic Resonance Spectroscopic Analysis (NMR)

NMR spectroscopy provides invaluable information on the connectivity and chemical environment of the hydrogen and carbon atoms in the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the hydroxyl, oxime, and aromatic groups. The proton of the oxime group (CH=N) typically resonates as a singlet at approximately 8.1 ppm. rsc.orgmdpi.com The phenolic and oxime hydroxyl protons are expected to appear as broad singlets, with chemical shifts that can be highly dependent on solvent and concentration due to hydrogen bonding. The aromatic protons will appear as a complex multiplet pattern in the range of 6.5-7.5 ppm.

In the ¹³C NMR spectrum, the carbon of the oxime group (C=N) is expected to have a chemical shift in the range of 149-151 ppm. rsc.org The aromatic carbons will produce a series of signals between 110 and 160 ppm, with the carbon atom bonded to the phenolic hydroxyl group appearing at the lower field end of this range.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Oxime (CH=N) | ~8.1 | Singlet |

| Aromatic (Ar-H) | 6.5 - 7.5 | Multiplet |

| Phenolic (Ar-OH) | Variable (Broad) | Singlet |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Oxime (C=N) | ~150 |

| Aromatic (Ar-C-OH) | ~158 |

| Aromatic (Ar-C) | 110 - 135 |

Variable Temperature NMR Studies for Conformational Dynamics

While specific variable temperature (VT) NMR studies on this compound are not widely reported, this technique would be instrumental in probing the molecule's conformational dynamics. Oximes can exist as syn and anti isomers, and VT-NMR could be used to study the rotational barrier around the C=N bond and determine the thermodynamics of the isomerization process. By recording spectra at different temperatures, one could observe the coalescence of signals corresponding to the two isomers, allowing for the calculation of the energy barrier to interconversion.

Isotopic labeling is a powerful technique for elucidating reaction mechanisms and confirming spectroscopic assignments. For this compound, labeling with ¹⁵N could be used to definitively assign the C=N stretching vibration in the IR and Raman spectra through the observation of an isotopic shift. In NMR, ¹⁵N labeling would allow for direct observation of the nitrogen atom and the measurement of ¹H-¹⁵N and ¹³C-¹⁵N coupling constants, providing further structural insights. Similarly, labeling the hydroxyl group with deuterium (B1214612) (²H) or oxygen-18 (¹⁸O) could help to unambiguously identify the O-H vibrational bands and study the dynamics of proton exchange in hydrogen-bonding systems.

Mass Spectrometry for Structural Confirmation and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. For this compound, mass spectrometry provides definitive confirmation of its identity and offers insights into its chemical stability and bonding.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. measurlabs.com This accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

For this compound, the molecular formula is established as C₇H₇NO₂. scbt.com HRMS analysis would measure the monoisotopic mass of its molecular ion, which can be compared against the theoretically calculated value. A close correlation between the measured and theoretical mass confirms the elemental composition.

| Element | Count | Atomic Mass (amu) | Total Mass (amu) |

|---|---|---|---|

| Carbon (C) | 7 | 12.000000 | 84.000000 |

| Hydrogen (H) | 7 | 1.007825 | 7.054775 |

| Nitrogen (N) | 1 | 14.003074 | 14.003074 |

| Oxygen (O) | 2 | 15.994915 | 31.989830 |

| Theoretical Monoisotopic Mass | 137.047679 |

An experimental HRMS measurement yielding a mass value extremely close to the calculated 137.047679 Da would provide unambiguous confirmation of the C₇H₇NO₂ formula for this compound.

Collision-Induced Dissociation Mass Spectrometry (CID-MS)

Collision-Induced Dissociation Mass Spectrometry (CID-MS) is a tandem mass spectrometry (MS/MS) technique used to induce the fragmentation of a selected precursor ion. nih.gov The resulting fragment ions produce a characteristic spectrum that helps in detailed structural elucidation. The precursor ion is accelerated and collided with neutral gas molecules, causing it to break apart at its weakest bonds. nih.gov

While specific experimental CID-MS data for this compound is not extensively detailed in the available literature, a plausible fragmentation pathway can be proposed based on the known fragmentation patterns of aromatic oximes. nih.govlouisville.edu The fragmentation is dictated by the stability of the resulting fragment ions and neutral losses.

Key fragmentation pathways for the molecular ion of this compound ([M]+•, m/z 137) would likely include:

Loss of a hydroxyl radical (•OH): Cleavage of the N-O bond can lead to the formation of a fragment ion at m/z 120.

Loss of water (H₂O): A common fragmentation for compounds with hydroxyl groups, potentially leading to a fragment at m/z 119.

Loss of nitric oxide (•NO): Fragmentation involving the oxime group could result in the loss of •NO, yielding a fragment at m/z 107.

Loss of hydrogen cyanide (HCN): Cleavage of the C=N bond and rearrangement could lead to a loss of HCN, resulting in a fragment ion at m/z 110.

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |

|---|---|---|---|

| 137 | •OH | 120 | [C₇H₆NO]⁺ |

| 137 | H₂O | 119 | [C₇H₅NO]⁺• |

| 137 | •NO | 107 | [C₇H₇O]⁺ |

| 137 | HCN | 110 | [C₆H₆O₂]⁺• |

X-ray Crystallography for Solid-State Structure Determination

While a dedicated crystal structure for this compound is not found in the surveyed literature, structural data for its precursor, 3-Hydroxybenzaldehyde, in a cocrystal with acridine (B1665455), offers valuable insights into its molecular geometry and intermolecular interactions. rsc.org

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

Crystal Packing and Supramolecular Assemblies

In addition to this primary hydrogen bond, the crystal packing is further stabilized by a network of weaker interactions, including:

C–H⋯O hydrogen bonds: These interactions involve the aldehyde group of 3-Hydroxybenzaldehyde. rsc.org

π–π stacking: Interactions between the aromatic rings of adjacent acridine and 3-Hydroxybenzaldehyde molecules contribute significantly to the stability of the crystal lattice. rsc.org

C–H⋯π interactions: These involve hydrogen atoms interacting with the electron clouds of the aromatic rings. rsc.org

These combined interactions create a robust three-dimensional network, demonstrating how 3-Hydroxybenzaldehyde can act as both a hydrogen bond donor and acceptor to form complex supramolecular structures.

Conformation Analysis in the Solid State

The conformation of 3-Hydroxybenzaldehyde within the cocrystal provides a model for its likely structure in the solid state. The molecule is largely planar, as expected for an aromatic system. The analysis of the crystal structure would confirm the relative orientation of the hydroxyl (-OH) and formyl (-CHO) groups with respect to the benzene (B151609) ring. In the observed cocrystal, these functional groups participate directly in the intermolecular interactions that define the crystal packing. rsc.org The specific torsion angles between the plane of the benzene ring and the substituent groups are key conformational parameters determined by X-ray crystallography.

Computational and Theoretical Studies of 3 Hydroxybenzaldehyde Oxime

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of 3-hydroxybenzaldehyde (B18108) oxime. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of the molecule.

DFT methods, such as those utilizing the B3LYP functional, have become a standard tool for their balance of computational cost and accuracy in predicting molecular properties. nih.govlongdom.org Ab initio methods, while computationally more intensive, can provide highly accurate results and are often used as a benchmark.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 3-hydroxybenzaldehyde oxime, this involves calculating bond lengths, bond angles, and dihedral angles that result in the minimum energy state.

Conformational analysis explores the different spatial arrangements of atoms (conformers) that can be interconverted by rotation around single bonds. Due to the presence of the hydroxyl and oxime functional groups, this compound can exist in several conformations. A computational study on the related molecules 4-methoxy-benzaldehyde oxime and 4-hydroxy-3-methoxy-benzaldehyde oxime using the DFT/B3LYP method with the 6–311++G(d,p) basis set has identified the most stable conformers. sigmaaldrich.com For these molecules, the calculations revealed the preferred orientations of the methoxy, hydroxyl, and oxime groups relative to the benzene (B151609) ring. It is expected that this compound would also exhibit distinct stable conformers based on the orientation of the -OH and -C=NOH groups.

Table 1: Calculated Geometric Parameters for a Related Compound (4-hydroxy-3-methoxy-benzaldehyde oxime)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-O (hydroxyl) | 1.365 | C-C-O (hydroxyl) |

| C-C (aromatic) | 1.388 - 1.405 | C-C-C (aromatic) |

| C-C (oxime) | 1.478 | C-C=N |

| C=N | 1.289 | C=N-O |

| N-O | 1.412 | |

| O-H (oxime) | 0.965 |

Note: Data is for the analogous compound 4-hydroxy-3-methoxy-benzaldehyde oxime and is presented for illustrative purposes. sigmaaldrich.com The exact values for this compound may vary.

Electronic Structure and Molecular Orbitals (HOMO-LUMO Gaps)

The electronic structure of a molecule describes the arrangement and energies of its electrons. Key to understanding this are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. biointerfaceresearch.com A smaller gap generally indicates higher chemical reactivity and greater polarizability. biointerfaceresearch.com

For oxime derivatives, DFT calculations have been used to determine the energies of the HOMO and LUMO. biointerfaceresearch.com These calculations show that the distribution of these orbitals is typically spread across the aromatic ring and the oxime functional group. The HOMO is often associated with the electron-donating parts of the molecule, while the LUMO is associated with the electron-accepting regions. In a study of novel oxime derivatives, the HOMO-LUMO energy gaps were found to be in the range of 1.38 to 3.21 eV, indicating varying levels of chemical reactivity among the different structures. biointerfaceresearch.com

Table 2: Calculated Electronic Properties for a Related Compound (4-hydroxy-3-methoxy-benzaldehyde oxime)

| Property | Value (eV) |

| HOMO Energy | -6.01 |

| LUMO Energy | -1.12 |

| HOMO-LUMO Gap | 4.89 |

Note: Data is for the analogous compound 4-hydroxy-3-methoxy-benzaldehyde oxime and is presented for illustrative purposes. sigmaaldrich.com The exact values for this compound may vary.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental peaks to specific molecular vibrations, electronic transitions, or nuclear magnetic resonances, leading to a more complete characterization of the molecule.

Theoretical NMR Chemical Shifts and Vibrational Frequencies

Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts of a molecule. For this compound, this would involve calculating the magnetic shielding of the ¹H and ¹³C nuclei. These theoretical shifts can then be compared with experimental NMR data to confirm the molecular structure and assign specific resonances to individual atoms.

Similarly, the vibrational frequencies of this compound can be calculated using DFT methods. These calculations provide a theoretical infrared (IR) and Raman spectrum, where each calculated frequency corresponds to a specific vibrational mode of the molecule (e.g., O-H stretching, C=N stretching, aromatic ring vibrations). Comparing the theoretical spectrum with the experimental one allows for a detailed assignment of the observed absorption bands. For example, in a study of 2-chloroquinoline-3-carboxaldehyde, DFT calculations at the B3LYP/6–311++G(d,p) level were used to assign the vibrational frequencies with good agreement to experimental data. wolfram.com

Electronic Spectra (UV-Vis) and Charge Transfer Characteristics

Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov For this compound, TD-DFT calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. These transitions often involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals.

The nature of these electronic transitions provides insight into the charge transfer characteristics of the molecule. For many aromatic oximes, the absorption in the UV-Vis region is attributed to π → π* and n → π* transitions within the benzene ring and the oxime group. Computational analysis can reveal the extent of intramolecular charge transfer (ICT) upon electronic excitation, which is crucial for understanding the molecule's photophysical properties. For instance, studies on 2-hydroxy-5-(phenyldiazenyl) benzaldehyde (B42025) oxime have utilized TD-DFT to analyze its electronic transitions and intramolecular charge transfer. longdom.org

Reactivity and Mechanism Predictions

Computational chemistry is a powerful tool for predicting the reactivity of molecules and elucidating reaction mechanisms. By calculating the energies of reactants, transition states, and products, a detailed picture of the reaction pathway can be constructed.

For this compound, computational studies can predict its reactivity towards various reagents. The molecular electrostatic potential (MEP) map, for example, can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, indicating likely sites for chemical attack. nsf.gov In general, for polar molecules, regions with negative electrostatic potential (often around electronegative atoms like oxygen and nitrogen) are susceptible to electrophilic attack, while regions with positive potential (often around hydrogen atoms) are prone to nucleophilic attack. nsf.gov

Furthermore, computational methods can be used to model reaction mechanisms, such as the formation of the oxime from 3-hydroxybenzaldehyde and hydroxylamine (B1172632), or subsequent reactions of the oxime group. By locating the transition state structures and calculating the activation energies, the feasibility and kinetics of different reaction pathways can be assessed. Studies on the reactivity of oximes have shown that they can undergo a variety of transformations, including rearrangements and cycloadditions, and computational analysis can provide valuable insights into the mechanisms of these processes.

Transition State Analysis for Organic Transformations

No specific studies detailing the transition state geometries, activation energies, or reaction pathways for organic transformations involving this compound were found. Such analyses are crucial for understanding reaction mechanisms and predicting reactivity.

Thermodynamic and Kinetic Parameters of Reactions

Similarly, literature containing calculated thermodynamic and kinetic parameters, such as enthalpy, entropy, Gibbs free energy of reaction, and rate constants for reactions involving this compound, could not be located. This information is fundamental for predicting the feasibility and speed of chemical processes.

Non-Linear Optical (NLO) Properties Investigations

While substituted benzaldehydes are a class of molecules often investigated for their NLO properties, no specific computational studies quantifying the hyperpolarizability or other NLO characteristics of this compound were identified. These studies are important for the development of new materials for photonic and optoelectronic applications.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

NBO analysis is a powerful tool for understanding charge delocalization and hyperconjugative interactions within a molecule. Although this is a standard computational method, no published NBO analysis detailing the specific donor-acceptor interactions, orbital occupancies, or stabilization energies for this compound is available.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is used to visualize and quantify intermolecular interactions in crystal structures. Without published crystallographic data and the corresponding computational analysis for this compound, a discussion of its specific intermolecular contact patterns, such as hydrogen bonding and π-stacking, cannot be conducted.

Mechanistic Investigations of Biomolecular Interactions and Structure Activity Relationships

Enzyme Inhibition Studies: Molecular Interactions and Binding Affinities

Enzyme inhibition is a key mechanism through which small molecules like 3-Hydroxybenzaldehyde (B18108) oxime can exert biological effects. Understanding the interactions at the molecular level, including the roles of its distinct functional groups, is fundamental to characterizing its inhibitory profile.

Oxime Group as a Pharmacophore in Enzyme Active Sites

The oxime group (C=N-OH) is a critical pharmacophore that significantly influences the binding of 3-Hydroxybenzaldehyde oxime to enzyme active sites. This functional group is capable of forming multiple non-covalent interactions, which are essential for molecular recognition and binding affinity. The oxime moiety contains both hydrogen bond donors (the hydroxyl group) and hydrogen bond acceptors (the nitrogen and oxygen atoms). This dual character allows it to establish a network of hydrogen bonds with amino acid residues in an enzyme's active site, such as valine, tryptophan, and tyrosine, thereby anchoring the molecule in a favorable orientation for inhibition. nih.gov

Furthermore, the oxime group's electronic properties and stereochemistry (existing as E and Z isomers) can be pivotal for its pharmacological activity. The specific geometry of the oxime can dictate the precise fit within the binding pocket, influencing the potency and selectivity of enzyme inhibition.

Molecular Probing of Biochemical Pathways

This compound serves as a valuable research tool for probing and understanding complex biochemical pathways. smolecule.com Its ability to interact with specific biological targets allows researchers to investigate the roles of these targets in cellular processes. For example, 3-Hydroxybenzaldehyde, the precursor to the oxime, is a known substrate for aldehyde dehydrogenase (ALDH), an enzyme critical in various metabolic pathways, including the metabolism of aldehydes and ketones. smolecule.commedchemexpress.com By studying the interactions of the oxime derivative with ALDH and other enzymes, scientists can gain insights into metabolic regulation and cellular functions related to growth and inflammation. smolecule.com

Furthermore, investigations into the effects of 3-Hydroxybenzaldehyde have shown its involvement in signaling pathways that regulate apoptosis. This suggests that this compound could be used to explore and modulate pathways implicated in cell survival and programmed cell death, offering a chemical tool to dissect these intricate biological networks.

Computational Molecular Docking Simulations with Biological Receptors

Computational molecular docking is a powerful technique used to predict how a ligand, such as this compound, interacts with the three-dimensional structure of a biological receptor. unimib.itscience.gov These simulations provide valuable information on binding modes, interaction energies, and the key residues involved in ligand recognition.

Prediction of Binding Modes and Interaction Energies

Molecular docking simulations are employed to predict the preferred orientation of this compound when bound to a receptor, forming a stable complex. nih.gov These studies calculate the binding energy, which is a measure of the affinity between the ligand and the target. The goal is to identify the binding mode with the lowest energy, as this is typically the most stable and biologically relevant conformation. researchgate.net

For structurally similar compounds, docking studies have revealed specific binding energies and interactions. For example, in simulations with aldose reductase, O-benzyl oxime derivatives with hydroxyl substitutions showed binding energies ranging from -7.6 to -9.4 kcal/mol. These values indicate a strong and favorable interaction with the enzyme's active site. Such studies help in understanding how modifications to the core structure of this compound could enhance its binding affinity.

| Compound Derivative | Target Enzyme | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| (E)-2,3,4-trihydroxybenzaldehyde O-(3-methoxybenzyl) oxime | Aldose Reductase (4JII conformation) | -9.4 | mdpi.com |

| (E)-3,5-dihydroxybenzaldehyde O-(3-methoxybenzyl) oxime | Aldose Reductase (4JII conformation) | -8.1 | mdpi.com |

| (E)-2,4-dihydroxybenzaldehyde O-(3-methoxybenzyl) oxime | Aldose Reductase (4JII conformation) | -7.6 | mdpi.com |

Analysis of Ligand-Target Recognition

The analysis of ligand-target recognition focuses on identifying the specific non-covalent interactions that stabilize the complex between this compound and its biological receptor. nih.govnih.gov These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. researchgate.netsaylor.org

Docking simulations of related compounds have provided detailed insights into these interactions. For instance, the hydroxyl group at the 3-position is often predicted to form crucial hydrogen bonds with amino acid residues in the active site. The oxime group itself can participate in multiple hydrogen bonds, while the aromatic ring can engage in hydrophobic and pi-pi interactions with residues like tryptophan and phenylalanine. nih.gov In studies with urease, indole-3-carbaldehyde oxime derivatives were shown to form hydrogen bonds and metal-acceptor interactions with the nickel ions in the enzyme's active site. mdpi.com This detailed analysis of intermolecular forces is essential for understanding the basis of molecular recognition and for the rational design of more potent and selective inhibitors. unica.itbiorxiv.org

| Ligand Class | Target Enzyme | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| Oxime-based OP Antidotes | Acetylcholinesterase (AChE) | Trp286, Tyr124, Tyr72 | Cation-π | nih.gov |

| Oxime-based OP Antidotes | Acetylcholinesterase (AChE) | Val282, Phe295, Arg296 | Hydrogen Bond | nih.gov |

| Indole-3-carbaldehyde Oximes | Urease | His136, His138, Asp362, Ni ions | Hydrogen Bond, Metal-Acceptor | mdpi.com |

| 3-Phenyl-β-Alanine-Based Oxadiazoles | Carbonic Anhydrase II | Thr199, Thr200, Gln92 | Hydrogen Bond | nih.gov |

Structure-Activity Relationship (SAR) Studies via Analog Synthesis and Evaluation

Impact of Substituent Effects on Biological Response

The biological activity of benzaldehyde (B42025) oxime derivatives can be significantly modulated by the nature and position of substituents on the aromatic ring. Studies on related compounds, such as O-benzyl oxime derivatives of polyhydroxybenzaldehydes, have provided valuable insights into these substituent effects, particularly in the context of enzyme inhibition, such as aldose reductase (ALR2) inhibition.

One key area of investigation has been the role of hydroxyl (-OH) groups on the benzene (B151609) ring. The number and location of these groups are critical for activity. For instance, in a series of nature-inspired O-benzyl oxime-based derivatives, compounds with a catechol (3,4-dihydroxy) or resorcinol (B1680541) (3,5-dihydroxy) pattern demonstrated significant biological activity. mdpi.com The presence of these multiple hydroxyl groups often enhances the molecule's ability to form hydrogen bonds with amino acid residues in the active site of target enzymes.

In a different context, modifications to the 3-hydroxy group itself have been explored to enhance specific biological activities, such as antibacterial effects. A study on hydrazone Schiff base derivatives of 3-hydroxybenzaldehyde revealed that converting the hydroxyl group into a long-chain alkoxy group (e.g., octyloxy, decyloxy, dodecyloxy) significantly impacts antibacterial efficacy. researchgate.net This modification increases the lipophilicity of the compound, which can improve its ability to penetrate bacterial cell membranes. The results indicated that a moderate chain length, such as in the 3-(octyloxy)benzaldehyde derivative, provided the optimal balance of properties for strong inhibition against Gram-negative bacteria like Escherichia coli. researchgate.net This suggests that for certain biological targets, increasing the lipophilic character of the substituent at the 3-position can be a viable strategy to enhance activity.

The table below summarizes the antibacterial activity of these modified 3-hydroxybenzaldehyde derivatives.

Table 1: Antibacterial Activity of 3-Alkoxybenzaldehyde Salicylhydrazide Derivatives

| Compound | Substituent at 3-position | Inhibition Zone against E. coli (mm) |

|---|---|---|

| S | -OH | - |

| S8 | -O(CH₂)₇CH₃ | Strong Inhibition |

| S10 | -O(CH₂)₉CH₃ | Moderate Inhibition |

| S12 | -O(CH₂)₁₁CH₃ | Slight Decrease in Activity |

Data derived from a study on hydrazone Schiff base derivatives of 3-hydroxybenzaldehyde. researchgate.net

These findings collectively underscore the importance of substituent effects in the design of biologically active this compound analogs. The strategic placement of hydroxyl groups and the modulation of lipophilicity through alkyl chain modifications are key factors that can be leveraged to optimize the desired biological response.

Stereochemical Considerations in Biological Activity

The oxime functional group (-C=N-OH) inherently possesses the potential for stereoisomerism, existing as either E (entgegen) or Z (zusammen) isomers. This geometric isomerism can have a profound impact on the biological activity of the molecule, as the spatial arrangement of the hydroxyl group relative to the rest of the structure can dictate how the molecule fits into a biological target's binding site. nih.gov

The synthesis of aldehyde oximes often results in a mixture of E and Z isomers, although one isomer may be thermodynamically or kinetically favored depending on the reaction conditions. wikipedia.orgresearchgate.net For instance, the synthesis of benzaldehyde oxime in methanol (B129727) at room temperature has been reported to yield a majority of the Z-isomer (82%) and a smaller fraction of the E-isomer (9%). wikipedia.org The two isomers of an oxime can have different physical properties and, more importantly, distinct biological activities. nih.gov

Research on anisaldehyde-based oxime esters has demonstrated significant differences in the herbicidal and antifungal activities between the (Z)- and (E)-isomers. nih.govresearchgate.net For example, the (E)-isomer of one of the synthesized anisaldehyde oxime esters exhibited potent inhibition against the root-growth of rape (B. campestris), while the corresponding (Z)-isomer was less active. nih.gov This highlights that the specific three-dimensional orientation of the oxime group is a critical determinant of biological function.

In the context of this compound, the orientation of the oxime's hydroxyl group could influence its ability to form key interactions, such as hydrogen bonds, with a target receptor or enzyme. One isomer might position the hydroxyl group in a favorable location for binding, while the other isomer might cause steric hindrance or place the hydroxyl group in a non-interactive region of the binding pocket. Therefore, the separation and individual biological evaluation of the E and Z isomers are essential steps in a thorough structure-activity relationship study.

The table below illustrates the concept of E and Z isomerism in a generic benzaldehyde oxime.

Table 2: Stereoisomers of Benzaldehyde Oxime

| Isomer | Structural Representation | Description |

|---|---|---|

| ***Z*-isomer** |  |

The hydroxyl group and the phenyl group are on the same side of the C=N double bond. |

| ***E*-isomer** |  |

The hydroxyl group and the phenyl group are on opposite sides of the C=N double bond. |

General representation of E/Z isomerism in benzaldehyde oximes. wikipedia.org

While specific studies detailing the differential activities of the E and Z isomers of this compound itself are not extensively documented in the provided context, the principles derived from closely related oxime compounds strongly suggest that stereochemistry is a critical factor to consider in the design and evaluation of new, biologically active analogs. nih.govnih.gov

Applications in Chemical Research and Synthesis

Role as Synthetic Intermediate and Precursor for Complex Molecules

3-Hydroxybenzaldehyde (B18108) oxime serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. smolecule.com Its derivatives are utilized in the development of pharmaceuticals and agrochemicals. smolecule.com The compound acts as a precursor for the synthesis of bioactive heterocyclic compounds and other aromatic structures. indiamart.com Researchers have explored its role as a building block for creating new antimicrobial and antioxidant agents. indiamart.com

The reactivity of its hydroxyl and oxime groups allows for various modifications, such as O-alkylation and etherification, to produce a diverse range of functionalized analogues. evitachem.com These synthetic pathways enable the creation of structurally varied molecules, including O-ether and biaryl ether-oxime hybrids, which are investigated for potential pharmaceutical applications. evitachem.com This adaptability makes 3-hydroxybenzaldehyde oxime a foundational component for constructing larger, more intricate molecular architectures.

Application in Organic Transformations (e.g., Amine, Nitrile, Amide Synthesis)

The oxime functional group is a key reactive site in this compound, allowing it to participate in several fundamental organic transformations to produce amines, nitriles, and amides.

Amine Synthesis : Primary amines can be synthesized through a one-pot reductive amination process. This involves the initial formation of the oxime from the corresponding aldehyde, followed by reduction. derpharmachemica.com A common and efficient method for this reduction step utilizes reagents like stannous chloride. derpharmachemica.com

Nitrile Synthesis : The dehydration of this compound leads to the formation of the corresponding benzonitrile. smolecule.comwikipedia.org This transformation is a standard method for preparing nitriles from aldoximes. highfine.com Various reagents and conditions can be employed to achieve this dehydration, including one-pot syntheses that start from the aldehyde and hydroxylamine (B1172632) hydrochloride, proceeding through the oxime intermediate without its isolation. asianpubs.orgresearchgate.net

Amide Synthesis : Under acidic conditions, this compound can undergo a Beckmann rearrangement to yield the corresponding amide. smolecule.comwikipedia.org This reaction is a classic method for converting oximes into amides and can be catalyzed by a range of acids or metal catalysts. google.comorganic-chemistry.org

The following table summarizes these key transformations:

| Target Compound | Transformation | Reagents/Conditions |

| Primary Amine | Reduction of Oxime | Stannous Chloride (SnCl₂) derpharmachemica.com |

| Nitrile | Dehydration of Oxime | Heat, Acid/Base Catalysts, Dehydrating Agents smolecule.comhighfine.com |

| Amide | Beckmann Rearrangement | Acid Catalysis (e.g., H₂SO₄), Metal Catalysts smolecule.comgoogle.comorganic-chemistry.org |

Utilization in Catalysis and Organocatalysis